![molecular formula C16H10N4O2 B2390970 Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- CAS No. 325804-83-9](/img/structure/B2390970.png)
Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-” is a chemical compound that has been used in the synthesis of metal-organic frameworks . It’s also known as a flexible achiral ligand .
Synthesis Analysis
This compound has been synthesized using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), to formulate four metal (II)-complexes . The synthesis process involves hydrothermal methods and the structures of the resulting complexes have been characterized by single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction . The complexes formulated from this compound feature a uninodal 2D layer with a 4 4 - sql topology .Chemical Reactions Analysis
Upon excitation, this compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This reaction results in a tautomer emission .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its hydrogen bonding structure . The respective absorption chromophores of the HB isomers are significantly different due to different degrees of hydrogen-bond induced π electron delocalization .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The chroman-4-one framework serves as a crucial building block for numerous medicinal compounds. Researchers have explored its synthetic methodologies extensively. From 2016 to 2021, several studies focused on the preparation of chroman-4-one derivatives. These compounds exhibit remarkable biological and pharmaceutical activities .
Antibacterial Activity
A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones were synthesized using different methodologies. These compounds were then assayed for their antibacterial activity against gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli, Salmonella typhimurium). Such investigations contribute to our understanding of potential therapeutic agents .
Anti-Inflammatory Properties
Inflammation plays a significant role in various diseases, including cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. Chroman-4-one analogs, such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one and 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, have displayed anti-inflammatory effects. These compounds target specific enzymes and pathways involved in inflammatory responses .
Antiparasitic Activity
Certain chroman-4-one derivatives have shown promise as antiparasitic agents. For instance, 6-hydroxy-2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one exhibited inhibition against Trypanosoma brucei and Leishmania infantum. These findings highlight potential applications in combating parasitic infections .
Green Synthesis
Efforts have been made to develop environmentally friendly synthetic methods for chroman-4-one derivatives. A green protocol was established for the synthesis of 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno compounds. Such sustainable approaches contribute to both scientific advancement and environmental stewardship .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTFBNRGXRCODL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)
![N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2390888.png)
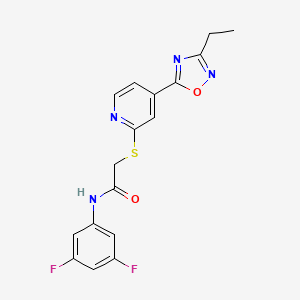

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)
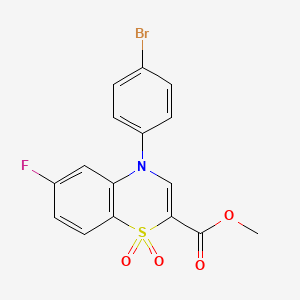
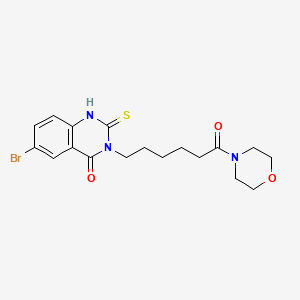
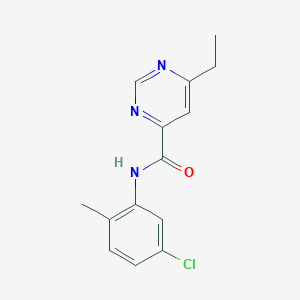


![3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2390905.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)
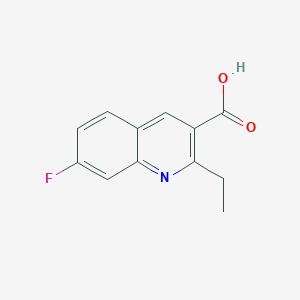
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)